molecular formula C15H16ClNO5 B3971767 Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride

Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride

Cat. No.: B3971767
M. Wt: 325.74 g/mol
InChI Key: MHNJVMXFYNEVSZ-UHFFFAOYSA-N
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Description

Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride is a chemical compound that combines a pyridine ring with a trimethoxybenzoate moietyThe presence of the trimethoxybenzoate group is particularly notable for its bioactivity and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with pyridin-3-ol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-yl 3,4,5-trimethoxybenzoate oxides, while reduction could produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoate group is known to inhibit proteins like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response, respectively. This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl 3,4,5-trimethoxybenzoate
  • Pyridin-4-yl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxybenzoic acid esters with other heterocycles

Uniqueness

Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This positional specificity can result in different bioactivity profiles compared to its analogs .

Properties

IUPAC Name

pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5.ClH/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)21-11-5-4-6-16-9-11;/h4-9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNJVMXFYNEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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